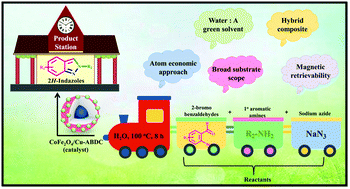Unravelling the catalytic potential of a magnetic CoFe2O4/Cu–ABDC MOF composite in the sustainable synthesis of 2H-indazole motifs†
New Journal of Chemistry Pub Date: 2022-05-04 DOI: 10.1039/D2NJ01490D
Abstract
Incessant advancements made in catalytic processes during the past few decades prompted researchers to design prodigious sustainable materials that lie within the domain of green synthesis. From this perspective, metal organic frameworks (MOFs) with abundant chemical functionalities and ultra-high chemical as well as structural tunability have emerged as the most prolific heterogeneous catalysts in synthetic organic chemistry. Herein, we report the fabrication of a magnetic CoFe2O4/Cu–ABDC (ABDC = 2-aminoterephthalate) hybrid composite via a one-pot solvothermal strategy whose catalytic efficiency has been investigated in a three-component coupling reaction to obtain biologically active and pharmacologically significant 2H-indazole scaffolds (up to 98% yield). By integrating magnetic inverse spinel cobalt ferrite nanoparticles with the functional properties of the MOF, two most important parameters, i.e. environmental compatibility and recyclability, have been well established on a single platform. Aided by the advanced microscopic, spectroscopic and property characterization tools, the morphological as well as structural information of the developed hybrid composite has been deduced well. The aim of this study is to design a sustainably viable process that would provide highly demanding pharmacophores, i.e. 2H-indazoles, in surprisingly high yields from comparatively cheap benchmark substrates – “substituted anilines, 2-bromobenzaldehydes and sodium azide”. Furthermore, our protocol has successfully accomplished the remarkable task of replacing toxic volatile organic solvents with eco-friendly solvents such as water. A broad substrate scope, high atom economy, ambient and greener reaction conditions devoid of any ligands, additives or activators, a lower reaction time and temperature, a high turnover frequency and magnetic retrievability are some of the salient features of this methodology which render it highly promising in industry and academia. Besides, the present study is the first report employing a magnetic MOF as a heterogeneous catalyst for the preparation of 2H-indazole moieties.

Recommended Literature
- [1] Benzothiadiazole-oligothiophene flanked dicyanomethylenated quinacridone for non-fullerene acceptors in polymer solar cells†
- [2] Bacteriological, physiological, etc.
- [3] Broadband transparency with all-dielectric metasurfaces engraved on silicon waveguide facets: effect of inverted and extruded features based on Babinet's principle
- [4] Carbon nanodots revised: the thermal citric acid/urea reaction†
- [5] Bi2S3/C nanorods as efficient anode materials for lithium-ion batteries†
- [6] Carbon nanopore and anchoring site-assisted general construction of encapsulated metal (Rh, Ru, Ir) nanoclusters for highly efficient hydrogen evolution in pH-universal electrolytes and natural seawater†
- [7] Capillary-assembled straight microfluidic devices†
- [8] Bulk and surface characteristics of pure and alkalized Mn2O3: TG, IR, XRD, XPS, specific adsorption and redox catalytic studies
- [9] Building mental models of a reaction mechanism: the influence of static and animated representations, prior knowledge, and spatial ability†
- [10] Cellulose hydrolysis with thermo- and alkali-tolerant cellulases in cellulose-dissolving superbase ionic liquids










